molecular formula C8H18N2 B1289013 1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine CAS No. 90203-08-0

1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine

Cat. No.: B1289013
CAS No.: 90203-08-0
M. Wt: 142.24 g/mol
InChI Key: DJCJZTOPDLHBRF-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine (CID 21978903) is a synthetic organic compound with the molecular formula C8H18N2 . It features a pyrrolidine ring, a privileged structure in medicinal chemistry due to its presence in a wide array of bioactive molecules and approved therapeutics . The pyrrolidine scaffold is a common building block for drugs, including phosphodiesterase-5 inhibitors like Avanafil, the hepatitis C virus NS5A inhibitor Elbasvir, and the PI3K inhibitor Alpelisib . The specific substitution pattern on this molecule—a methanamine group and an isopropyl moiety on the nitrogen—makes it a versatile chiral intermediate or scaffold for the design and synthesis of novel compounds. Researchers can utilize this chemical in structure-activity relationship (SAR) studies to develop potential therapeutic agents . Its structure, defined by the SMILES notation CC(C)N1CCC(C1)CN, offers opportunities for further functionalization . As a small molecule with drug-like properties, it holds value in libraries for high-throughput screening and in targeted medicinal chemistry programs, particularly those focusing on central nervous system (CNS) targets or G-protein-coupled receptors (GPCRs), where nitrogen-containing heterocycles are prevalent . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1-propan-2-ylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-4-3-8(5-9)6-10/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCJZTOPDLHBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621053
Record name 1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90203-08-0
Record name 1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(propan-2-yl)pyrrolidin-3-yl]methanamine
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Preparation Methods

Reductive Amination

Reductive amination is a common method for synthesizing 1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine. The process involves the reaction of 1-(propan-2-yl)pyrrolidine with formaldehyde and ammonia under controlled conditions.

Reaction Steps:

  • Formation of Imine Intermediate:
    • React 1-(propan-2-yl)pyrrolidine with formaldehyde to form an imine intermediate.
    • This step typically occurs in an aqueous or alcohol-based solvent like ethanol.
  • Reduction:
    • Reduce the imine using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst like palladium on carbon (Pd/C).

Reaction Conditions:

  • Temperature: Room temperature to 50°C.
  • Solvent: Ethanol or methanol.
  • pH: Adjusted using acidic or basic buffers to optimize imine formation.

Advantages:

  • High yield and selectivity for the desired amine.
  • Mild reaction conditions.

Alkylation of Pyrrolidine Derivatives

This method involves direct alkylation of pyrrolidine derivatives with alkyl halides followed by functionalization.

Reaction Steps:

  • Alkylation:
    • React pyrrolidine with isopropyl bromide or chloride in the presence of a base such as potassium carbonate (K2CO3).
    • Use aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Functionalization:
    • Introduce the methanamine group via subsequent reactions with formaldehyde and ammonia.

Reaction Conditions:

  • Temperature: Reflux conditions (80–120°C).
  • Solvent: DMF or THF.
  • Catalyst/Base: Sodium hydride (NaH) or potassium carbonate.

Advantages:

  • Straightforward synthesis route.
  • Suitable for large-scale industrial production.

Industrial Production Methods

Industrial synthesis often employs continuous flow reactors for enhanced efficiency and yield. The process typically includes:

  • Automated mixing of reactants (e.g., pyrrolidine, formaldehyde, ammonia).
  • Continuous monitoring and optimization of reaction parameters such as temperature, pressure, and pH.
  • Purification using distillation or chromatography methods to achieve high purity.

Reaction Analysis

Key Reagents and Conditions

Reaction Type Reagents Solvents Temperature
Reductive Amination Formaldehyde, ammonia, NaBH3CN Ethanol, methanol Room temp–50°C
Alkylation Isopropyl bromide, K2CO3 DMF, THF 80–120°C

Major Products Formed

The primary product is this compound, confirmed through:

Optimization Strategies

Solvent Selection

Solvents like ethanol and methanol are preferred for reductive amination due to their compatibility with reducing agents and ease of purification.

Temperature Control

Maintaining optimal temperatures during imine formation (~25–50°C) prevents side reactions and maximizes yield.

Catalyst Efficiency

Using catalysts like Pd/C for hydrogenation improves reaction rates while ensuring selectivity for the desired product.

Data Table Summary

Parameter Value/Condition Notes
Molecular Formula C8H18N2 Confirmed via PubChem data.
Molecular Weight 142.24 g/mol Computed by PubChem.
Exact Mass 142.147 Da Verified experimentally.
Hydrogen Bond Donors 1 Relevant for solubility studies.
Hydrogen Bond Acceptors 2 Influences reactivity.

Chemical Reactions Analysis

1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into binding sites of proteins, modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents attached to the pyrrolidine ring, which significantly influence their physicochemical and biological properties. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent Molecular Weight (g/mol) Key Features
1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine Propan-2-yl 142.24 Hydrophobic isopropyl group, high purity
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine 2-Fluorophenyl 194.25 Enhanced lipophilicity (logP↑)
[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine 4-Nitrobenzenesulfonyl 285.32 Polar sulfonyl group, electron-withdrawing
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine 2-Methoxyethoxy pyridyl 182.22 Heteroaromatic ring, improved solubility

Key Observations :

  • Solubility : Sulfonyl (e.g., [1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine ) or pyridyl ether substituents (e.g., [6-(2-methoxyethoxy)pyridin-3-yl]methanamine ) introduce polar functionalities, improving aqueous solubility.

Key Challenges :

  • Steric Hindrance : The isopropyl group in the target compound may slow reaction kinetics compared to smaller substituents (e.g., methyl or hydrogen).
  • Functional Group Compatibility : Sulfonated derivatives (e.g., [1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl]methanamine ) require protective strategies to avoid side reactions during synthesis.

Spectroscopic and Analytical Data

13C-NMR Comparison :

  • The target compound’s pyrrolidine carbons are expected near δ 50–60 ppm (based on and ), whereas aryl-substituted analogs (e.g., [1-(3-bromophenyl)pyrrolidin-3-yl]methanamine ) show aromatic carbon signals at δ 120–140 ppm .
  • Sulfonyl derivatives (e.g., [1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine ) exhibit distinct sulfone carbon peaks near δ 110–130 ppm .

HRMS Validation :

  • The target compound’s exact mass (142.24 ) aligns with its molecular formula, while halogenated analogs (e.g., [1-(3-chlorophenyl)pyrrolidin-3-yl]methanamine ) show isotopic patterns indicative of chlorine/bromine.

Biological Activity

1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine, also known as isopropylpyrrolidinylmethanamine, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8_8H18_{18}N2_2 and features a pyrrolidine ring substituted with an isopropyl group and a methanamine moiety. Its unique structure allows it to interact with various biological targets, influencing enzymatic and receptor activities.

The primary mechanism of action for this compound involves its binding to specific receptors and enzymes in the body. The pyrrolidine ring facilitates the compound's ability to fit into binding sites, modulating protein activity and influencing biological pathways. This interaction can lead to therapeutic effects in various conditions, particularly neurological disorders.

Neuropharmacological Effects

Research indicates that this compound may have potential applications in treating neurodegenerative disorders. Studies have shown that compounds with similar structures can exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Potential

Preliminary studies suggest that this compound could possess anticancer properties. For instance, derivatives of pyrrolidine compounds have demonstrated significant antiproliferative activity against various cancer cell lines . The specific mechanisms through which this compound exerts its effects on cancer cells warrant further investigation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectivePotential effects on neurodegenerative disorders
AntiproliferativeSignificant activity against cancer cell lines
Receptor ModulationInteraction with specific receptors

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of similar compounds, researchers found that certain derivatives exhibited significant protective effects against oxidative stress in neuronal cells. This suggests that this compound may also confer similar benefits due to its structural characteristics.

Case Study 2: Anticancer Activity

A recent investigation into the antiproliferative effects of pyrrolidine derivatives revealed that compounds with structural similarities to this compound showed enhanced activity against multiple cancer types. The study highlighted the importance of specific substitutions in enhancing biological efficacy .

Q & A

Q. Q1. What are the recommended synthetic routes for 1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine, and how do reaction conditions influence yield?

Methodological Answer:

  • Nucleophilic Substitution: Reacting pyrrolidine derivatives with propan-2-yl halides under basic conditions (e.g., K₂CO₃/DMF) can introduce the isopropyl group. Subsequent functionalization of the pyrrolidine ring at the 3-position with a methanamine group may involve reductive amination or protection/deprotection strategies .
  • Optimization: Yield improvements require precise control of stoichiometry, temperature (e.g., 60–80°C for amination), and solvent polarity. For example, polar aprotic solvents like DMF enhance nucleophilicity but may require purification via column chromatography to remove byproducts .

Q. Q2. How can the stereochemistry of this compound be resolved experimentally?

Methodological Answer:

  • Chiral Chromatography: Use chiral stationary phases (e.g., amylose or cellulose derivatives) for HPLC to separate enantiomers.
  • X-ray Crystallography: Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration. SHELX programs (e.g., SHELXL) are standard for refining crystallographic data .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., density-functional theory, DFT) to assign stereochemistry .

Q. Q3. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; isopropyl methyl groups at δ 1.0–1.2 ppm).
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (C₉H₂₀N₂) with <2 ppm mass error.
  • IR Spectroscopy: Identifies amine N–H stretches (~3300 cm⁻¹) and pyrrolidine ring vibrations .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT) predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations: Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to model electron density distributions. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolidine ring .
  • Transition State Analysis: Simulate reaction pathways (e.g., amine alkylation) using Gaussian or ORCA software. Compare activation energies to optimize catalytic conditions (e.g., Pd-mediated cross-coupling) .

Q. Q5. What strategies address contradictions between experimental and computational data in structural analysis?

Methodological Answer:

  • Cross-Validation: Combine X-ray crystallography (experimental bond lengths/angles) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
  • Dynamic NMR: Resolve conformational flexibility (e.g., pyrrolidine ring puckering) causing discrepancies between static DFT models and averaged experimental data .

Q. Q6. How can the compound’s potential as a ligand in coordination chemistry be systematically evaluated?

Methodological Answer:

  • Stoichiometric Titration: Monitor metal-ligand complexation via UV-Vis (d-d transitions) or fluorescence quenching. For example, test binding affinity with Cu²⁺ or Zn²⁺ at varying pH .
  • Single-Crystal Analysis: Grow crystals of the metal complex (e.g., with AgNO₃) and solve the structure using SHELXD/SHELXL to determine coordination geometry .

Q. Q7. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

Methodological Answer:

  • Receptor Binding Assays: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity Testing: Use MTT assays on HEK-293 or HepG2 cells to establish safe concentration ranges (e.g., EC₅₀ >100 µM) .

Contradictions and Limitations

Q. Q8. Why might reported synthetic yields vary significantly across studies?

Methodological Answer:

  • Side Reactions: Competing pathways (e.g., over-alkylation or ring-opening) depend on reagent purity and reaction time. For example, excess isopropyl halide may lead to quaternary ammonium byproducts .
  • Scale Effects: Milligram-scale reactions often report higher yields due to easier byproduct removal, whereas multigram syntheses face heat transfer limitations .

Q. Q9. How can researchers reconcile conflicting stability data for this compound?

Methodological Answer:

  • Accelerated Stability Studies: Store samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor degradation via HPLC. Discrepancies may arise from impurity profiles or oxidative side chains .
  • Mass Spectrometric Profiling: Identify degradation products (e.g., N-oxide formation) to refine storage recommendations (e.g., inert atmosphere, −20°C) .

Emerging Research Directions

Q. Q10. What advanced applications are emerging for this compound in materials science?

Methodological Answer:

  • Supramolecular Assembly: Utilize the amine group to design hydrogen-bonded frameworks. Characterize porosity via BET surface area analysis .
  • Polymer Functionalization: Graft onto biodegradable polymers (e.g., PLGA) via carbodiimide coupling. Assess drug-loading efficiency using LC-MS .

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